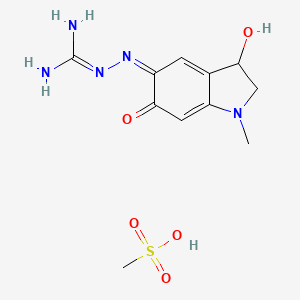

1-(3,6-Dihydroxy-1-methyl-indan-5-yl)iminoguanidine;methanesulfonic acid

Description

Contextualization within Adrenochrome (B1665551) Derivative Chemistry

Adrenochrome is a chemical compound with the molecular formula C₉H₉NO₃, produced by the oxidation of adrenaline (epinephrine). google.com While adrenochrome itself is unstable, its derivatives have been explored for various pharmacological purposes. The derivatization of adrenochrome aims to create more stable and soluble compounds, thereby making them more suitable for research and potential clinical use. Adrenochrome monoaminoguanidine mesilate is one such derivative, synthesized through the reaction of adrenochrome with monoaminoguanidine and subsequent formation of a mesylate salt. This modification significantly improves its stability and water solubility, which are crucial properties for a potential therapeutic agent. ncats.io

Historical Perspectives on Adrenochrome Research and Theoretical Frameworks

The study of adrenochrome and its derivatives is rooted in mid-20th century neurobiological research.

In the 1950s, researchers Abram Hoffer and Humphry Osmond proposed the "adrenochrome hypothesis," which speculated that adrenochrome was a neurotoxic, psychotomimetic substance that could play a role in schizophrenia. wikipedia.org This hypothesis was based on the observation of similarities between the symptoms of schizophrenia and the effects of hallucinogenic substances. However, the adrenochrome theory of schizophrenia eventually waned as adrenochrome was not detectable in individuals with the condition. google.com

Adrenochrome is formed in the body through the oxidation of adrenaline. google.com This process can occur via several pathways, including enzymatic oxidation. In the early 2000s, interest in adrenochrome was renewed with the discovery that it might be a normal intermediate in the formation of neuromelanin. google.com The detoxification of adrenochrome is at least partially carried out by the enzyme glutathione-S-transferase. google.com

Rationale for Adrenochrome Derivatization for Enhanced Biological Research Applications

The primary motivation for creating derivatives of adrenochrome, such as monoaminoguanidine mesilate, was to overcome the inherent instability of the parent compound. ncats.io Adrenochrome is unstable in aqueous or alcoholic solutions, which significantly limits its practical application in a clinical or research setting. By converting adrenochrome into a more stable salt form, its utility for biological investigation is enhanced. For instance, the formation of the mesilate salt of adrenochrome monoaminoguanidine dramatically increases its water solubility. google.com This improved stability and solubility allow for more reliable and controlled studies of its biological activities.

Detailed Research Findings

Research into Adrenochrome monoaminoguanidine mesilate has primarily focused on its hemostatic and radioprotective properties.

Hemostatic Activity

Adrenochrome and its derivatives have been investigated for their ability to shorten bleeding time and decrease capillary permeability. google.com Adrenochrome monoaminoguanidine mesilate was developed as a hemostatic and capillary-stabilizing agent. ncats.io

Table 1: Investigated Hemostatic Properties of Adrenochrome Derivatives

| Compound | Investigated Effect | Note |

|---|---|---|

| Adrenochrome | Shortens bleeding time, inhibits increased capillary permeability. google.com | Limited by instability. ncats.io |

| Adrenochrome Monoaminoguanidine Mesilate | Superior hemostatic and capillary-stabilizing actions with negligible toxicity. google.com | Developed for enhanced stability and solubility. ncats.io |

Radioprotective Effects

Adrenochrome monoaminoguanidine mesilate has been studied for its potential to mitigate the harmful effects of radiation, particularly in the context of radiotherapy for cancer.

Studies have suggested that Adrenochrome monoaminoguanidine mesilate may protect hematopoietic stem and progenitor cells from radiation-induced damage. One area of focus has been its effect on granulocyte-macrophage colony-forming cells (GM-CFC). Research in mice indicated a protective effect on the survival of these hematopoietic progenitor cells. nih.govnih.gov

A clinical study involving 28 cancer patients undergoing radiotherapy investigated the efficacy of Adrenochrome monoaminoguanidine mesilate in preventing radiation-induced leukopenia (a decrease in white blood cells). The drug was considered effective in a significant percentage of patients. iaea.org

Table 2: Clinical Investigation of Adrenochrome Monoaminoguanidine Mesilate in Radiation-Induced Leukopenia

| Parameter | Finding | Reference |

|---|---|---|

| Study Population | 28 cancer patients undergoing radiotherapy. | iaea.org |

| Effectiveness Criterion 1 | Post-irradiation leukocyte counts decreased by ≤45% for pre-irradiation counts of ≥6000/mm³ and ≤35% for pre-irradiation counts of <6000/mm³. | iaea.org |

| Effectiveness Rate (Criterion 1) | Judged as effective in 21 out of 28 patients (75%). | iaea.org |

| Effectiveness Criterion 2 | Post-irradiation leukocyte count of ≥3500/mm³. | iaea.org |

| Effectiveness Rate (Criterion 2) | Judged as effective in 22 out of 28 patients (79%). | iaea.org |

Another clinical study examined the use of Adrenochrome monoaminoguanidine mesilate in combination with cytochrome C in 65 patients with lung cancer undergoing radiotherapy. The results suggested that the combination augmented the activity of natural killer (NK) cells and protected them from radiation. nih.gov

It has also been reported that Adrenochrome monoaminoguanidine mesilate can inhibit the increase in chromosome aberrations in the peripheral lymphocytes of patients with cervical carcinoma undergoing radiotherapy. ncats.io

Structure

3D Structure of Parent

Properties

CAS No. |

4009-68-1 |

|---|---|

Molecular Formula |

C12H18N4O5S |

Molecular Weight |

330.36 g/mol |

IUPAC Name |

1-[(3,6-dihydroxy-1-methyl-2,3-dihydro-1H-inden-5-yl)imino]guanidine;methanesulfonic acid |

InChI |

InChI=1S/C11H14N4O2.CH4O3S/c1-5-2-9(16)7-3-8(14-15-11(12)13)10(17)4-6(5)7;1-5(2,3)4/h3-5,9,16-17H,2H2,1H3,(H3,12,13);1H3,(H,2,3,4) |

InChI Key |

BILXMHZJNCPMDS-UHFFFAOYSA-N |

Isomeric SMILES |

CN1CC(C2=C/C(=N/N=C(N)N)/C(=O)C=C21)O.CS(=O)(=O)O |

Canonical SMILES |

CC1CC(C2=CC(=C(C=C12)O)N=NC(=N)N)O.CS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A-Peest, Adchnon S, Adrenochrome guanylhydrazone mesilate, Adrenochrome Monoaminoguanidine Mesilate, Adrenochrome monoguanylhydrazone methanesulfonate, S-Adchnon |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications

Precursor Synthesis and Oxidation Dynamics

The foundational step in the synthesis of Adrenochrome (B1665551) monoaminoguanidine mesilate is the oxidation of adrenaline to adrenochrome. This transformation is a critical precursor step that dictates the yield and purity of the final product.

Adrenaline Oxidation to Adrenochrome: Methodological Advances

The oxidation of adrenaline to adrenochrome is a reaction that can be initiated by various oxidizing agents. wikipedia.org Historically, potassium ferricyanide (B76249) was a common reagent for this purpose in commercial production. However, this method proved to be uneconomical due to the large quantities of potassium ferricyanide required and presented challenges with effluent disposal. rexresearch.com

Modern advancements have led to the adoption of more efficient and practical methods. The use of persulfates, such as sodium or ammonium (B1175870) persulfate, has been identified as an advantageous alternative. rexresearch.com While the uncatalyzed oxidation with persulfates is slow, which can lead to the decomposition of the formed adrenochrome and lower yields, the introduction of catalysts has significantly improved the process. rexresearch.com

A notable advancement is the use of water-soluble bismuth salts as catalysts in conjunction with persulfates. rexresearch.com This catalytic system accelerates the oxidation of adrenaline, leading to higher yields of high-quality adrenochrome. rexresearch.com The reaction is typically conducted in an aqueous medium at a pH ranging from 4 to 8. rexresearch.com Other water-soluble metal salts, including those of copper, zinc, nickel, and cobalt, have also been shown to catalyze this reaction effectively. google.com The catalytic effect of metal ions is attributed to their ability to participate in the one-electron reduction of oxygen. nih.gov

Another methodological approach involves the use of a lipid-compatible lipophilic Cr(VI) oxidant, cetyltrimethylammonium dichromate (CTADC). The kinetics of this reaction have been studied in organic media, with the rate being monitored by the formation of adrenochrome. acs.orgacs.org Furthermore, the catalytic oxidation of adrenaline to adrenochrome has been explored using mesoporous silica (B1680970) nanoparticles (MSN) as a heterogeneous catalyst, which leverages a large surface area and characteristic mesoporosity to facilitate the reaction. acs.org

The general pathway for the quinoid oxidation of adrenaline proceeds through a radical mechanism, involving the formation of epinephrine (B1671497) semiquinone and epinephrine quinone, followed by cyclization to form leukoadrenochrome, which is then oxidized to adrenochrome. nih.gov

Control Parameters in Adrenochrome Precursor Formation

The successful synthesis of adrenochrome from adrenaline is highly dependent on the stringent control of several reaction parameters. These parameters influence the reaction rate, yield, and the purity of the final product.

pH of the Reaction Medium: The pH of the aqueous medium is a critical factor. For the catalytic oxidation using persulfates, a pH range of 4 to 8 is maintained. rexresearch.com The autoxidation of adrenaline is significantly slower in an acidic environment and proceeds much more rapidly in an alkaline medium (pH 10-11). nih.gov At a physiological pH of 7 to 8, the solution's color changes over time, indicating the progress of the oxidation. nih.gov

Catalyst Concentration: In catalytic oxidations, the concentration of the catalyst plays a crucial role. For instance, when using water-soluble bismuth salts, their presence accelerates the reaction, leading to higher yields of a superior quality product. rexresearch.com

Temperature: The oxidation reaction is sensitive to temperature. For example, in a method involving the addition of bismuth subcarbonate, the reaction is carried out at cold temperatures. expertmarketresearch.com The stabilization of the resulting adrenochrome solution with hydrazine (B178648) derivatives like aminoguanidine (B1677879) is also conducted at controlled temperatures, typically between 0 to 15 °C. google.com

Reaction Time: The duration of the oxidation process is carefully monitored to maximize the yield of adrenochrome while minimizing its subsequent decomposition. In catalyzed reactions, the optimal reaction time can vary, often falling within the range of 30 to 60 minutes. google.com The progress of the reaction can be monitored by measuring the UV absorbance at the maximum wavelength for adrenochrome. expertmarketresearch.com

Reactant Concentrations: The kinetics of adrenaline oxidation can be influenced by the initial concentrations of the reactants. For instance, in the oxidation by cetyltrimethylammonium dichromate, the reaction is of a fractional order with respect to both the oxidant and adrenaline. acs.orgresearchgate.net

Below is a table summarizing the key control parameters in the oxidation of adrenaline to adrenochrome.

| Parameter | Optimal Range/Condition | Rationale |

| pH | 4 - 8 (catalyzed persulfate oxidation) | Balances reaction rate and stability of adrenochrome. rexresearch.com |

| Catalyst | Water-soluble salts of Bi, Cu, Zn, Ni, Co | Accelerates the oxidation reaction, improving yield and efficiency. rexresearch.comgoogle.com |

| Temperature | 0 - 15 °C (for stabilization step) | Controls reaction rate and minimizes product decomposition. google.com |

| Reaction Time | 30 - 60 minutes (catalyzed) | Maximizes adrenochrome formation before significant degradation occurs. google.com |

Reaction Kinetics and Mechanisms of Adrenochrome-Aminoguanidine Condensation

The second major step in the synthesis of Adrenochrome monoaminoguanidine mesilate is the condensation reaction between adrenochrome and aminoguanidine. This reaction involves the formation of a C=N bond through the interaction of the ketone group in adrenochrome with the primary amine group of aminoguanidine.

Dehydration Reaction Pathways

The condensation of adrenochrome with aminoguanidine is fundamentally a dehydration reaction. google.com This type of reaction is characteristic of the formation of imines (or in this specific case, a guanylhydrazone) from a carbonyl compound and a primary amine. The general mechanism proceeds in two main stages:

Formation of a Carbinolamine Intermediate: The reaction initiates with the nucleophilic attack of the primary amino group of aminoguanidine on the electrophilic carbonyl carbon of the adrenochrome molecule. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. This step is reversible.

Dehydration of the Carbinolamine: The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the final stable C=N double bond of the guanylhydrazone. This dehydration step is often the rate-determining step of the process and is typically acid-catalyzed. researchgate.net

Acid-Catalyzed Substitution Reaction Investigations

The condensation of adrenochrome and aminoguanidine is significantly accelerated by the presence of an acid catalyst. google.com Mineral acids, such as nitric acid and sulfuric acid, as well as organic acids like acetic acid, can be used to facilitate this reaction. google.com

The role of the acid catalyst is multifaceted in the reaction mechanism:

Protonation of the Carbonyl Oxygen: The acid protonates the oxygen atom of the carbonyl group in adrenochrome. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aminoguanidine.

Protonation of the Hydroxyl Group in the Carbinolamine: After the formation of the carbinolamine intermediate, the acid catalyst protonates the hydroxyl group, converting it into a good leaving group (-OH2+).

Facilitation of Water Elimination: The protonation of the hydroxyl group facilitates the elimination of a water molecule, leading to the formation of an iminium ion, which then deprotonates to yield the final guanylhydrazone product.

It is crucial to control the amount of acid added, as an excess can lead to the decomposition of the desired product, Adrenochrome monoaminoguanidine. google.com

Influence of Reaction Environment pH on Product Formation

The pH of the reaction environment has a profound impact on the yield of Adrenochrome monoaminoguanidine. Experimental data indicates that an acidic medium provides a significantly better yield compared to a weakly alkaline medium, due to the catalytic effect of the acid on the condensation reaction. google.com

A systematic study on the relationship between the pH of the reaction solution and the yield of Adrenochrome monoaminoguanidine has shown that the highest yields are obtained within a specific acidic pH range. The optimal pH for this reaction is found to be between approximately 2.5 and 4.2. google.com When the pH deviates significantly from this range, the yield decreases markedly. google.com

At pH values below ~2.5: The yield diminishes, which may be attributed to the dissolution or decomposition of the adrenochrome reactant. google.com

At pH values above ~5.3: The yield also decreases, likely because the condensation reaction does not proceed efficiently under less acidic conditions. google.com

The following table, based on data from patent literature, illustrates the relationship between the pH of the reaction solution and the resulting yield of Adrenochrome monoaminoguanidine.

| pH of Reaction Solution | Yield of Adrenochrome Monoaminoguanidine (grams) |

| 1.0 | 0.45 |

| 1.5 | 0.55 |

| 2.0 | 0.70 |

| 2.5 | 0.95 |

| 3.0 | 1.05 |

| 3.58 | 1.10 |

| 4.2 | 0.90 |

| 5.3 | 0.60 |

| 6.0 | 0.40 |

| 7.0 | 0.25 |

| 8.0 | 0.15 |

| 9.0 | 0.10 |

| 10.0 | 0.05 |

Data derived from experiments described in patent literature where 1.0g of adrenaline is used as the starting material. google.com

This data clearly demonstrates the critical importance of maintaining the pH within the optimal range of 2.5 to 3.58 to achieve the highest possible yield of the desired product. google.com

Mesilate Salt Formation and Optimization for Research Utility

The conversion of adrenochrome monoaminoguanidine to its mesilate salt is a critical step to enhance the compound's stability and aqueous solubility, making it more suitable for research and potential pharmaceutical applications. smolecule.comncats.io This process involves a straightforward acid-base reaction where the basic adrenochrome monoaminoguanidine is treated with methanesulfonic acid. smolecule.com

The primary strategy for forming the mesilate salt involves the controlled reaction of adrenochrome monoaminoguanidine with methanesulfonic acid. The process is optimized to ensure high yield and purity of the final crystalline salt.

A general procedure involves dissolving the purified adrenochrome monoaminoguanidine base in an aqueous solution of methanesulfonic acid. The resulting salt solution is then typically added to a water-soluble organic solvent, such as methanol, ethanol, or acetone, to induce crystallization or precipitation of the mesilate salt. google.com The selection of the anti-solvent and the rate of addition are critical parameters that influence crystal size and purity.

For further refinement, the crystalline product can be re-dissolved in water and re-precipitated by adding it to the same organic solvent again. The solution is then cooled to maximize the yield of the refined crystalline salt. The optimal pH for the reaction of adrenochrome with aminoguanidine to form the precursor is between 2.5 and 4.2, which suggests that maintaining an acidic environment is favorable for the stability of the core structure during the subsequent salt formation. smolecule.comgoogle.com

A key objective of converting adrenochrome monoaminoguanidine to its mesilate salt is the significant improvement in its water solubility. The parent compound, adrenochrome, is notoriously unstable in aqueous solutions, which complicates its use. ncats.iomdma.ch While adrenochrome monoaminoguanidine is more stable, its solubility can be limited for certain applications.

The formation of the mesilate salt dramatically increases the compound's solubility in water. Research data indicates that adrenochrome monoaminoguanidine mesilate exhibits a remarkable solubility of 110 mg/mL in water at 20°C. This represents a substantial enhancement compared to other, less soluble derivatives of adrenochrome. For instance, the water solubility of adrenochrome monosemicarbazone is only 0.5 mg/mL. The precursor, aminoguanidine, is itself soluble in polar solvents like water, a property imparted by its amino and guanidine (B92328) functional groups. solubilityofthings.comsolubilityofthings.com The conversion to the mesilate salt leverages this polarity, creating a highly water-soluble product suitable for preparing aqueous formulations. ncats.io

| Compound | Water Solubility (at 20°C) | Reference |

|---|---|---|

| Adrenochrome Monoaminoguanidine Mesilate | 110 mg/mL | |

| Adrenochrome Monosemicarbazone | 0.5 mg/mL | |

| Aminoguanidine | Soluble | solubilityofthings.comsolubilityofthings.com |

Purification and Isolation Techniques for High-Purity Adrenochrome Monoaminoguanidine Intermediates

Achieving high purity of the adrenochrome monoaminoguanidine intermediate is essential before its conversion to the final mesilate salt. The synthesis, which begins with the oxidation of adrenaline, can introduce a variety of impurities that must be removed. smolecule.comveeprho.com

Impurity profiling is critical for developing effective purification strategies. Potential impurities in the synthesis of adrenochrome monoaminoguanidine can arise from several sources:

Starting Materials: Unreacted adrenaline or aminoguanidine.

Side Reactions: Oxidation of adrenaline can produce other compounds besides adrenochrome. veeprho.com Adrenochrome itself is unstable and can degrade, especially in the presence of light, heat, or non-optimal pH. mdma.chveeprho.com

Reagents and Solvents: Residual solvents or inorganic salts from the reaction steps. veeprho.com

Degradation Products: Compounds such as adrenolutin or various polymers can form from the decomposition of adrenochrome. mdma.chresearchgate.net

Strategies for removing these impurities often involve a multi-step chemical treatment of the crude product. A documented method includes:

Dissolution: The crude product is dissolved in a 5% aqueous solution of sulfurous acid.

Decolorization: Activated carbon is added to the solution to adsorb colored impurities, which are common in adrenochrome chemistry. google.com

Chelation: A small amount of ethylenediamine (B42938) tetraacetic acid (EDTA) is introduced to chelate and remove trace metal impurities that can catalyze degradation. google.com

Precipitation: The purified adrenochrome monoaminoguanidine base is precipitated by carefully adding a 4% aqueous sodium hydroxide (B78521) solution to raise the pH. google.com The precipitate is then isolated and washed.

Following initial chemical treatment, crystallization and chromatographic methods are employed to achieve the high purity required for subsequent steps.

Crystallization-Based Protocols: Recrystallization is a powerful technique for purifying the adrenochrome monoaminoguanidine intermediate and the final mesilate salt. google.com The crude intermediate can be refined by dissolving it in an acidic aqueous solution (e.g., 3% acetic acid) and then precipitating the purified product by adding a base, such as sodium hydroxide. google.com This process yields the compound as an orange-colored needle-like crystal. google.com For the final mesilate salt, recrystallization from appropriate solvent systems, often involving a primary solvent like water and an anti-solvent like a water-soluble organic solvent, is used to remove any remaining impurities.

Chromatographic Techniques: While specific high-performance liquid chromatography (HPLC) methods for adrenochrome monoaminoguanidine mesilate are not detailed in the provided context, chromatography is a standard technique for purity assessment and purification of related compounds. veeprho.com Paper chromatography has been successfully used to analyze pure adrenochrome and its derivatives, with water being identified as an effective solvent for separating this class of compounds. cdnsciencepub.com Modern techniques such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC) would be employed to detect and quantify any impurities, ensuring the final product meets stringent purity standards. veeprho.com

Analytical Characterization of Synthesized Adrenochrome Monoaminoguanidine Mesilate

The synthesized Adrenochrome Monoaminoguanidine Mesilate is characterized using various analytical techniques to confirm its identity, structure, and purity. The molecular formula of the salt is C₁₁H₁₇N₅O₅S, derived from the adrenochrome monoaminoguanidine base (C₁₀H₁₃N₅O₂) and methanesulfonic acid (CH₄O₃S), with a corresponding molecular weight of approximately 331.35 g/mol . biosynth.com

Spectroscopic analysis is fundamental to its characterization:

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands confirming the presence of various functional groups. Key peaks for the purified adrenochrome monoaminoguanidine are observed at 3330, 3170, 1640, 1590, 1500, 1395, 1365, 1330, 1295, 1150, 1070, 860, 815, and 720 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV absorption spectrum is used for identification and quantification. The compound exhibits maximum absorption wavelengths (λmax) at 348 nm and 445 nm.

The identity of the compound is further confirmed by its chemical nomenclature and structural identifiers.

| Analytical Parameter | Data | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₇N₅O₅S | biosynth.com |

| Molecular Weight | 331.35 g/mol | biosynth.com |

| IUPAC Name | (2E)-2-(3-hydroxy-1-methyl-6-oxo-1,2,3,6-tetrahydro-5H-indol-5-ylidene)hydrazinecarboximidamide methanesulfonate | |

| UV Absorption Maxima (λmax) | 348 nm, 445 nm | |

| Infrared (IR) Absorption Peaks (cm⁻¹) | 3330, 3170, 1640, 1590, 1500, 1395, 1365, 1330, 1295, 1150, 1070, 860, 815, 720 | |

| InChI Key | IGWUYHOAVVECKR-AWFSDRIXSA-N |

Preclinical Pharmacological Investigations and Mechanistic Elucidations

Cellular and Subcellular Mechanisms of Action

The biological activity of Adrenochrome (B1665551) monoaminoguanidine mesilate is rooted in its specific interactions at the cellular and subcellular levels. Its mechanisms primarily involve engagement with cell surface receptors and the subsequent triggering of intracellular signaling pathways that modulate cellular functions, particularly in the context of hemostasis and radioprotection.

The initial step in the cellular action of Adrenochrome monoaminoguanidine mesilate involves its interaction with adrenoreceptors on the surface of platelets. These receptors are identified as Gq-coupled protein receptors. This binding is a critical event that initiates the downstream signaling responsible for the compound's pharmacological effects. The interaction is a key determinant of its function as a hemostatic agent, distinguishing its activity from adrenaline.

Upon binding to the Gq-coupled adrenoreceptors, Adrenochrome monoaminoguanidine mesilate activates a specific intracellular signaling cascade. This leads to the activation of the enzyme Phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). The activation of this PLC-IP3/DAG pathway is a central component of the compound's mechanism of action.

The generation of inositol triphosphate (IP3) directly influences the concentration of calcium ions within the cell. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and thereby increasing intracellular calcium levels. This elevation in cytosolic calcium is a pivotal event; the calcium ions bind to calmodulin, which in turn activates the Ca2+/calmodulin-dependent myosin light chain kinase. This kinase facilitates the interaction between actin and myosin, leading to the polymerization of globular actin (G-actin) into filamentous actin (F-actin), which is essential for changes in platelet morphology and subsequent aggregation.

| Cellular Mechanism Component | Description |

| Receptor | Gq-coupled platelet surface-adrenoreceptors |

| Signaling Pathway | Phospholipase C-Inositol Triphosphate/Diacylglycerol (PLC-IP3/DAG) |

| Key Secondary Messengers | Inositol Triphosphate (IP3), Diacylglycerol (DAG) |

| Primary Outcome | Increase in intracellular calcium (Ca2+) levels |

| Downstream Effect | Activation of Ca2+/calmodulin-dependent myosin light chain kinase, leading to actin polymerization |

A significant aspect of the radioprotective properties of Adrenochrome monoaminoguanidine mesilate is attributed to its ability to act as an antioxidant. The compound exerts its protective effects by scavenging free radicals that are generated during irradiation. This action reduces the oxidative damage that would otherwise be inflicted upon critical cellular components, contributing to its efficacy in mitigating the harmful effects of radiation. Unlike many thiol-based radioprotectants, this compound lacks sulfhydryl groups, which may contribute to a more favorable toxicity profile.

Radioprotective Efficacy in Experimental Models

The antioxidant capabilities of Adrenochrome monoaminoguanidine mesilate translate into tangible protective effects against radiation-induced damage, particularly within the hematopoietic system.

Studies have demonstrated that Adrenochrome monoaminoguanidine mesilate provides significant protection to the hematopoietic system following radiation exposure. smolecule.com Its mechanism involves safeguarding hematopoietic stem cells (HSCs) and granulocyte-macrophage colony-forming cells (GM-CFCs) from oxidative damage. This protection enhances the survival of these critical progenitor cells. smolecule.com

The clinical manifestation of this protective effect is an accelerated recovery from radiation-induced leukopenia, a condition characterized by a dangerous reduction in white blood cell counts. smolecule.com Experimental studies in animal models, such as rabbits, have confirmed an enhanced recovery from leukopenia. Furthermore, research involving patients undergoing radiation therapy for cervical cancer indicated that the compound helped reduce the frequency of chromosomal aberrations in peripheral lymphocytes. This suggests a protective effect at the genetic level, further supporting its role as a radioprotective agent. smolecule.com

| Experimental Model | Observed Radioprotective Effect | Underlying Mechanism |

| Irradiated Rabbits | Enhanced recovery from leukopenia | Safeguarding of hematopoietic progenitor cells |

| Human Lymphocytes (in vivo) | Reduced chromosomal aberrations post-radiation therapy | Free radical scavenging |

| Hematopoietic Progenitor Cells (in vitro) | Protection and enhanced survival smolecule.com | Reduction of oxidative damage |

Hematopoietic System Protection and Regeneration Dynamics

Hemostatic Modulatory Effects in Preclinical Systems

Adrenochrome monoaminoguanidine mesilate is recognized as a hemostatic and capillary-stabilizing agent. ncats.io Its mechanism of action is distinct from factors involved in the blood coagulation cascade. google.com Instead, it exerts its influence on capillary factors, such as vascular integrity and resistance. google.com The compound is a derivative of adrenochrome, an oxidation product of adrenaline, and was developed to provide superior stability and hemostatic action. ncats.iogoogle.com In preclinical experiments, it has been shown to shorten bleeding time, a primary indicator of effective hemostasis at the capillary level. google.com

Table 2: Hemostatic and Vascular Effects of Adrenochrome Monoaminoguanidine Mesilate

| Effect | Preclinical Finding | Implication |

| Hemostasis | Shortens bleeding time in animal models. google.com | Acts on capillary factors rather than blood coagulation factors. google.com |

| Capillary Stabilization | Functions as a capillary-stabilizing agent. ncats.io | Enhances the structural integrity of small blood vessels. google.com |

| Vascular Permeability | Markedly inhibits increases in capillary permeability. google.com | Prevents leakage from capillaries and formation of petechiae under stress. google.com |

Platelet Function Modulation

Adrenochrome monoaminoguanidine mesilate, a stable derivative of adrenochrome, is recognized for its hemostatic and capillary-stabilizing properties. ncats.iogoogle.com Its mechanism of action on platelets is rooted in its interaction with platelet surface-adrenoreceptors, which are Gq-coupled receptors. This interaction initiates a cascade of intracellular events that ultimately modulate platelet function.

Preclinical evidence from fundamental experiments has demonstrated that adrenochrome derivatives can shorten bleeding time and inhibit the increase of capillary permeability. google.com These effects are attributed to their influence on capillary factors rather than blood coagulation factors. google.com

A patent for a method of synthesizing adrenochrome monoaminoguanidine describes several preclinical observations related to its hemostatic and capillary-stabilizing actions. These findings are summarized in the table below.

| Preclinical Observation | Model/Assay | Finding | Source |

|---|---|---|---|

| Shortened bleeding time | Fundamental experiments | Adrenochrome derivatives were shown to reduce the time to stop bleeding. | google.com |

| Inhibition of increased capillary permeability | Fundamental experiments | The compound was observed to inhibit the increase in capillary permeability. | google.com |

| Effect on petechia formation | Animal model with negative pressure application | A significant preventive effect on petechia formation was noted. | google.com |

Synergistic Interactions with Therapeutic Modalities in Preclinical Oncology Research

Preclinical studies have explored the potential of Adrenochrome monoaminoguanidine mesilate as an adjunct in cancer therapy, particularly in combination with radiotherapy. These investigations have revealed synergistic interactions that enhance the antitumor effects of conventional treatments.

A significant finding in preclinical oncology research is the ability of Adrenochrome monoaminoguanidine mesilate, in combination with Cytochrome C, to augment the activity of Natural Killer (NK) cells. nih.gov NK cells are a crucial component of the innate immune system with the ability to recognize and kill tumor cells.

In a study utilizing KSN nude mice with human lung cancer xenografts, the combination of Adrenochrome monoaminoguanidine mesilate and Cytochrome C demonstrated a notable increase in the NK activity of host splenocytes. nih.gov The standard 51Cr releasing assay with YAC-1 cells as target cells was used to measure this activity. nih.gov

The table below summarizes the key aspects of this preclinical investigation.

| Parameter | Details | Source |

|---|---|---|

| Animal Model | KSN nude mice with human lung cancer xenografts | nih.gov |

| Treatment Agents | Adrenochrome monoaminoguanidine mesilate (AMM) and Cytochrome C (CCC) | nih.gov |

| Assay for NK Activity | Standard 51Cr releasing assay with YAC-1 target cells | nih.gov |

| Primary Finding | AMM + CCC augmented NK activity in KSN nude mice. | nih.gov |

The combination of Adrenochrome monoaminoguanidine mesilate and Cytochrome C has also been shown to sensitize human lung cancer xenografts to radiotherapy. nih.gov This radiosensitizing effect suggests that the compound may enhance the efficacy of radiation treatment in killing cancer cells.

The same preclinical study in KSN nude mice demonstrated that the administration of Adrenochrome monoaminoguanidine mesilate and Cytochrome C, in conjunction with X-ray irradiation, led to an enhanced therapeutic effect on the human lung cancer xenografts. nih.gov

Details of the experimental setup for the radiosensitivity modulation study are provided in the table below.

| Parameter | Details | Source |

|---|---|---|

| Animal Model | KSN nude mice with human lung cancer xenografts | nih.gov |

| Treatment | Adrenochrome monoaminoguanidine mesilate (AMM) + Cytochrome C (CCC) combined with 20 Gy of X-ray irradiation | nih.gov |

| Key Finding | AMM + CCC sensitized the human lung cancer xenografts to radiotherapy. | nih.gov |

A crucial aspect of the preclinical findings is the potential for Adrenochrome monoaminoguanidine mesilate, in combination with Cytochrome C, to act as a differential modulator of radiosensitivity. ncats.ionih.gov This suggests that the combination may selectively enhance the sensitivity of tumor tissues to radiation while potentially offering a protective effect to normal tissues.

The study on human lung cancer xenografts in KSN nude mice concluded that the combination of Adrenochrome monoaminoguanidine mesilate and Cytochrome C may have the potential as a differential modulator of the radiosensitivity of normal tissues and tumors. nih.gov This differential action is a highly desirable characteristic for any adjuvant cancer therapy, as it could lead to a wider therapeutic window and reduced side effects.

Exploratory Biological Activities in Other Research Areas (e.g., chronic fatigue syndrome, obesity, cellulite)

Chronic Fatigue Syndrome (CFS): Some research suggests that adrenergic dysfunction may play a role in the pathophysiology of CFS. nih.gov Given that Adrenochrome monoaminoguanidine mesilate is a derivative of adrenaline, a key player in the adrenergic system, it is conceivable that it could modulate pathways relevant to CFS. However, no preclinical studies have been identified that directly test this hypothesis.

Obesity: The adrenergic system is known to be involved in the regulation of metabolism and adipose tissue function. nih.govnih.gov Adrenergic agonists have been investigated for their potential to increase lipolysis and energy expenditure. While adrenochrome derivatives possess adrenergic activity, their specific effects on adipocyte metabolism and their potential as anti-obesity agents have not been explored in preclinical models.

Cellulite: The formation of cellulite is a complex process involving the skin's connective tissue and underlying fat deposits. Some therapeutic approaches for cellulite target microcirculation and adipocyte metabolism. Given the vasoactive and potential metabolic effects of adrenergic compounds, one might speculate a role for adrenochrome derivatives. Nevertheless, there is a lack of preclinical data to support this notion for Adrenochrome monoaminoguanidine mesilate.

Advanced Research Methodologies and Experimental Models

In Vitro Cellular and Tissue Culture Models for Mechanistic Studies

In vitro models are fundamental for dissecting the direct cellular and molecular effects of Adrenochrome (B1665551) monoaminoguanidine mesilate, offering controlled environments to study its impact on specific cell types and pathways.

Primary cell cultures, especially those of hematopoietic progenitor cells, have been crucial in demonstrating the radioprotective properties of Adrenochrome monoaminoguanidine mesilate. Studies have shown that the compound exerts a protective effect on the survival of Granulocyte-Macrophage Colony-Forming Cells (GM-CFC), a type of hematopoietic progenitor cell. nih.govncats.io In one key experimental setup, bone marrow cells were isolated from C57BL mice and incubated with the compound before and after irradiation. ncats.io The use of an in vitro colony formation method confirmed that Adrenochrome monoaminoguanidine mesilate protected these vital progenitor cells. ncats.io This suggests that the compound's ability to enhance recovery from radiation-induced leukopenia may stem from its protective action on stem and/or progenitor cells in the hematopoietic system. ncats.io

| In Vitro Model: Primary Cell Cultures |

| Cell Type |

| Hematopoietic Progenitor Cells (GM-CFC) |

| Source Organism |

| C57BL Mice |

| Experimental Approach |

| Isolated bone marrow cells were incubated with Adrenochrome monoaminoguanidine mesilate before and after irradiation. |

| Key Finding |

| Demonstrated a protective effect on the survival of GM-CFC, as measured by in vitro colony formation methods. nih.govncats.io |

Established cell lines serve as valuable tools for investigating the compound's influence on specific biological pathways. In studies assessing the immunomodulatory effects of Adrenochrome monoaminoguanidine mesilate, the YAC-1 cell line has been used as a target for Natural Killer (NK) cell activity assays. nih.gov Splenocytes from host animals were tested in a standard 51Cr releasing assay with YAC-1 cells to determine the level of NK cell-mediated cytotoxicity. nih.gov This type of targeted analysis helps to clarify the compound's role in modulating immune responses, particularly in the context of combination therapies like radiotherapy. nih.gov

| In Vitro Model: Established Cell Lines |

| Cell Line |

| YAC-1 |

| Application |

| Used as target cells in a standard 51Cr releasing assay to measure Natural Killer (NK) cell activity. nih.gov |

| Research Context |

| Assessing the immunomodulatory effects of Adrenochrome monoaminoguanidine mesilate in conjunction with radiotherapy. nih.gov |

| Key Finding |

| The compound, in combination with Cytochrome C, augmented NK activity. nih.gov |

In Vivo Animal Models for Systemic Efficacy and Biodistribution Studies

Murine models have been central to confirming the radioprotective effects of Adrenochrome monoaminoguanidine mesilate observed in vitro. Studies using C57BL mice have demonstrated the compound's ability to protect against the detrimental effects of radiation. nih.gov Another significant model involves the use of KSN nude mice bearing human lung cancer xenografts. nih.gov In these experiments, the mice's tumors were locally irradiated, and the administration of Adrenochrome monoaminoguanidine mesilate was found to sensitize the human lung cancer xenografts to radiotherapy, suggesting a differential action on normal versus cancerous tissues. nih.gov

| In Vivo Model: Murine Studies |

| Mouse Strain |

| C57BL Mice |

| Research Focus |

| General radioprotective effects. nih.gov |

| Key Finding |

| The compound demonstrated radioprotective effects in irradiated mice. nih.gov |

| Mouse Strain |

| KSN Nude Mice (with human lung cancer xenografts) |

| Research Focus |

| Differential action on normal and tumor tissue during radiotherapy. nih.gov |

| Key Finding |

| Sensitized human lung cancer xenografts to radiation while augmenting host NK cell activity. nih.gov |

Rabbit models have been employed to assess the hematological effects of Adrenochrome monoaminoguanidine mesilate. Research has shown that the compound enhances the recovery from radiation-induced leukopenia in rabbits. ncats.io While the initial decrease in peripheral blood leukocytes following radiation is not prevented, the compound accelerates the recovery phase, thereby shortening the duration of leukopenia. ncats.io This finding supports the hypothesis that the compound acts on hematopoietic stem or progenitor cells rather than directly protecting mature peripheral blood leukocytes. ncats.io

| In Vivo Model: Rabbit Studies |

| Animal Model |

| Rabbits |

| Research Focus |

| Assessment of hematological recovery after radiation exposure. |

| Key Finding |

| Adrenochrome monoaminoguanidine mesilate enhances recovery from radiation-induced leukopenia, shortening its duration. ncats.io |

Biochemical and Molecular Biology Techniques for Pathway Analysis

To understand the underlying mechanisms of Adrenochrome monoaminoguanidine mesilate, various biochemical and molecular biology techniques have been utilized. These methods have pointed to several potential pathways for its action. One proposed mechanism is its ability to scavenge free radicals generated by irradiation, which reduces oxidative damage to cells, including hematopoietic stem cells.

Further analysis suggests the compound interacts with platelet surface-adrenoreceptors, which are Gq-coupled receptors. This interaction is believed to activate the phospholipase C inositol (B14025) triphosphate/diacylglycerol pathway, leading to an increase in intracellular calcium levels. Additionally, techniques like the 51Cr releasing assay have been instrumental in quantifying cellular immune responses, such as the augmented NK cell activity observed in murine models. nih.gov

| Biochemical and Molecular Findings |

| Analyzed Pathway/Mechanism |

| Free Radical Scavenging |

| Finding |

| The compound is suggested to exert radioprotective effects by reducing oxidative damage from free radicals. |

| Analyzed Pathway/Mechanism |

| Gq-coupled Receptor Signaling |

| Finding |

| Interacts with platelet surface-adrenoreceptors, activating the phospholipase C inositol triphosphate/diacylglycerol pathway and increasing intracellular calcium. |

| Analyzed Pathway/Mechanism |

| Immune Cell Function (via 51Cr releasing assay) |

| Finding |

| Shown to augment the cytotoxic activity of Natural Killer (NK) cells. nih.gov |

Computational Chemistry and Molecular Modeling Approaches

While specific computational studies for Adrenochrome monoaminoguanidine mesilate are not widely published, the methodologies of computational chemistry are highly applicable for understanding its interaction with its known targets, the adrenergic receptors. Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that have been the subject of extensive molecular modeling research. nih.gov

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. nih.gov This method is invaluable for studying adrenergic receptors. nih.gov For a compound like Adrenochrome monoaminoguanidine mesilate, docking simulations would be used to model its interaction within the binding pocket of a relevant adrenergic receptor subtype.

The process typically involves:

Receptor Modeling: Using a high-resolution crystal structure of a homologous adrenergic receptor (e.g., the β2-adrenergic receptor) as a template. pnas.orgresearchgate.net

Ligand Preparation: Generating a 3D conformation of the Adrenochrome monoaminoguanidine mesilate molecule.

Docking Simulation: Employing algorithms to fit the ligand into the receptor's binding site, exploring various possible poses and orientations. acs.org

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., Gibbs free energy of binding). This allows for the prediction of the most stable and likely binding mode. pnas.org

These predictions can identify key amino acid residues within the receptor that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand, providing a structural hypothesis for its mechanism of action. researchgate.net

Molecular Dynamics (MD) simulations provide a powerful approach to study the physical movements of atoms and molecules over time. springernature.comnih.gov Unlike static docking models, MD simulations can capture the dynamic nature of the ligand-receptor interaction, offering deeper insights into the binding process and the conformational changes the receptor undergoes upon ligand binding. nih.govfrontiersin.org

For the Adrenochrome monoaminoguanidine mesilate-adrenoreceptor complex, an MD simulation could reveal:

Binding Stability: Whether the binding pose predicted by docking is stable over a simulated timescale (nanoseconds to microseconds).

Conformational Changes: How the binding of the ligand induces subtle or significant structural changes in the receptor's transmembrane helices, which is crucial for receptor activation and signaling. nih.gov

Role of Water Molecules: The explicit inclusion of water molecules in the simulation can identify their role in mediating ligand-receptor interactions. frontiersin.org

Binding/Unbinding Pathways: Advanced MD techniques can be used to simulate the entire process of a ligand entering or exiting the binding site, providing information on binding kinetics. mdpi.com

Together, these computational approaches serve as essential tools to complement experimental data, offering an atomic-level understanding of how Adrenochrome monoaminoguanidine mesilate interacts with its biological targets to elicit a cellular response. nih.gov

Comparative Academic Investigations of Adrenochrome Monoaminoguanidine Mesilate

Comparative Analysis with Other Adrenochrome (B1665551) Derivatives (e.g., Carbazochrome (B1668341), Adrenochrome)

Adrenochrome monoaminoguanidine mesilate (AMM) is a synthetic, water-soluble derivative of adrenochrome, an oxidation product of adrenaline. ncats.io Adrenochrome itself possesses hemostatic properties but is highly unstable in aqueous or alcoholic solutions, rendering it unsuitable for therapeutic use. ncats.iobritannica.com To overcome this limitation, more stable derivatives have been synthesized, including AMM and carbazochrome (adrenochrome monosemicarbazone). britannica.comsmolecule.com Comparative studies reveal significant differences in the efficacy and mechanisms of these compounds.

Adrenochrome monoaminoguanidine mesilate has demonstrated notable radioprotective effects, distinguishing it from other derivatives.

Adrenochrome Monoaminoguanidine Mesilate (AMM): The radioprotective mechanism of AMM is multifaceted. It involves scavenging free radicals and safeguarding hematopoietic stem cells (HSCs) and granulocyte-macrophage colony-forming cells (GM-CFCs). This protection of hematopoietic progenitor cells helps accelerate the recovery from radiation-induced leukopenia (a reduction in white blood cells). ncats.io Studies have shown that while AMM does not prevent the initial radiation-induced decrease in peripheral blood leukocytes, it significantly enhances the recovery process, shortening the duration of leukopenia. ncats.io Unlike thiol-based radioprotectants, AMM lacks sulfhydryl groups, which minimizes toxicity while maintaining efficacy. Further research has indicated that AMM, in combination with cytochrome C, can augment the activity of natural killer (NK) cells and protect them during radiotherapy in patients with lung cancer. nih.gov

Carbazochrome: Carbazochrome is primarily recognized as a hemostatic agent that acts by promoting capillary stability. smolecule.com While it is a stabilized derivative of adrenochrome, detailed research focusing on its radioprotective efficacy and mechanisms is less extensive compared to that of AMM. britannica.comwikipedia.org

Adrenochrome: Due to its inherent chemical instability, adrenochrome is not a viable radioprotective agent. ncats.io Its tendency to rapidly decompose and polymerize in solution prevents its practical application in a clinical or experimental setting for radioprotection. ncats.iowikipedia.org

In comparison, AMM stands out for its well-documented radioprotective properties, which are attributed to its direct protective effects on the hematopoietic system. ncats.io It offers a significant advantage over the unstable parent compound, adrenochrome, and appears to have a more defined radioprotective role than carbazochrome. smolecule.com

| Compound | Primary Radioprotective Mechanism | Key Research Findings |

|---|---|---|

| Adrenochrome Monoaminoguanidine Mesilate | Scavenging of free radicals; Protection of hematopoietic stem and progenitor cells (HSCs, GM-CFCs). ncats.io | Accelerates recovery from radiation-induced leukopenia; Protects natural killer (NK) cells. ncats.ionih.gov |

| Carbazochrome | Primarily studied as a hemostatic agent; radioprotective mechanisms are not well-defined in available literature. | Functions as a capillary-stabilizing agent. smolecule.com |

| Adrenochrome | Not applicable due to extreme instability. ncats.iobritannica.com | Unsuitable for therapeutic applications. ncats.io |

The primary therapeutic application investigated for adrenochrome and its derivatives is hemostasis (the cessation of bleeding).

Adrenochrome Monoaminoguanidine Mesilate (AMM): AMM exhibits hemostatic properties considered superior to those of adrenaline and its other derivatives. ncats.io It is effective at lower doses without inducing side effects like hypertension or altered cardiac rhythm. The mechanism of action involves the interaction of AMM with platelet surface-adrenoreceptors, which are Gq-coupled receptors. This interaction activates the phospholipase C inositol (B14025) triphosphate/diacylglycerol (PLC-IP3/DAG) pathway, leading to an increase in intracellular calcium levels. This cascade stimulates the release of chemicals that promote platelet aggregation and adherence, such as adenosine (B11128) diphosphate (B83284) (ADP) and von Willebrand factor.

Carbazochrome: As an adrenochrome semicarbazone derivative, carbazochrome is also used as a hemostatic agent. wikipedia.org Its primary action is centered on improving capillary stability and reducing permeability. smolecule.com However, research suggests it is less effective as a hemostatic agent when compared directly to AMM. smolecule.com

Adrenochrome: The parent compound, adrenochrome, is a hemostatic agent that encourages blood coagulation. Its mechanism is believed to be the same as AMM, involving the activation of platelet adrenoreceptors. However, its practical use is precluded by its significant instability. ncats.io The development of derivatives like AMM and carbazochrome was a direct result of the need to create a stable compound that retained these hemostatic properties. ncats.iosmolecule.com

Comparative Evaluation of Adrenochrome Monoaminoguanidine Salt Forms

The formation of salts is a critical step in pharmaceutical development to improve the solubility, stability, and handling of a compound. Adrenochrome monoaminoguanidine has been synthesized in several salt forms for this purpose. google.com

The conversion of adrenochrome monoaminoguanidine into different salt forms significantly impacts its solubility in water, a crucial characteristic for parenteral applications. google.com The mesilate salt form demonstrates remarkably high water solubility compared to other forms like hydrochloride and formate. google.com This enhanced solubility allows for the preparation of high-concentration aqueous solutions suitable for injection without the need for additional solubilizing agents. google.com

| Salt Form | Appearance | Melting Point (°C) | Solubility in Water (at 20°C) |

|---|---|---|---|

| Mesilate | Not specified | Not specified | 110 mg/ml google.com |

| Hydrochloride | Deep red needle crystal | 235-240 (decomposes) | 12 mg/ml google.com |

| Formate | Orange-color needle crystal | 218 (decomposes) | 15 mg/ml google.com |

The choice of salt form has a direct impact on the chemical stability and handling of adrenochrome monoaminoguanidine.

Stability: The derivatization of adrenochrome into adrenochrome monoaminoguanidine, featuring a hydrazone linkage, inherently improves stability by preventing the oxidation and decomposition characteristic of the parent compound. smolecule.com Forming the mesilate salt further enhances this stability compared to the free base form. smolecule.com Adrenochrome itself is particularly unstable due to its ortho-quinoid structure, making the stabilization achieved through derivatization and salt formation a critical advancement for any practical application. ncats.io

Experimental Handling: The enhanced water solubility of the salt forms, especially the mesilate, greatly improves handling for experimental and pharmaceutical purposes. google.com The ability to create concentrated aqueous solutions simplifies the preparation of formulations for injection. google.com In contrast, the hydrochloride salt is noted to be not very soluble in alcohol and is insoluble in other common laboratory solvents like acetone, chloroform, and benzene, which informs its handling and purification procedures. google.com The development of these stable, water-soluble salts overcame the primary obstacle of adrenochrome's instability, which had made its use "substantially impossible". ncats.io

Future Directions and Emerging Research Avenues

Exploration of Novel Biochemical Pathways and Targets

The primary mechanism of action for adrenochrome (B1665551) monoaminoguanidine mesilate is understood to involve the activation of platelet surface-adrenoreceptors. This interaction triggers the Gq-coupled protein pathway, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium levels via the inositol (B14025) triphosphate/diacylglycerol (IP3/DAG) pathway. This cascade is central to its hemostatic effects.

However, the biochemical influence of this compound is likely broader than currently appreciated. As a derivative of adrenochrome, which is formed from the oxidation of adrenaline, it is involved in quinoid oxidation processes that can generate reactive species capable of influencing a variety of cellular functions. Future research should aim to identify novel downstream targets of the calcium signaling cascade it initiates. Furthermore, exploring its potential interactions with other receptor systems or intracellular signaling molecules beyond the established Gq-coupled pathway could unveil new therapeutic possibilities. Investigating its metabolic fate and the biological activity of any resulting metabolites is another critical avenue for a more complete understanding of its pharmacological profile.

Development of Advanced Preclinical Models for Specific Biological Questions

To date, the efficacy of adrenochrome monoaminoguanidine mesilate has been evaluated in established animal models, such as murine models of radiation-induced injury and human tumor xenografts in mice to assess radiosensitizing effects. nih.gov While valuable, these models have limitations in fully recapitulating complex human physiology.

The development and application of more advanced preclinical models are essential for answering specific biological questions with higher translational relevance. For instance:

Organ-on-a-chip systems , particularly those modeling bone marrow or vascular networks, could provide a more nuanced understanding of its hematopoietic protective effects and its influence on platelet aggregation and capillary stabilization under physiological flow conditions.

3D bioprinted tissue models of tumors could offer a more accurate platform to study the synergistic effects of the compound with radiotherapy, allowing for detailed analysis of drug penetration, tumor microenvironment modulation, and cellular response.

Swine models of severe hemorrhage and hepatic injury are well-established for evaluating advanced hemostatic agents and could be used to differentiate the compound's efficacy compared to other modern hemostats in clinically relevant scenarios of severe trauma. nih.govresearchgate.net

These advanced models would facilitate a deeper investigation into its mechanisms and could accelerate its development for new clinical applications.

Investigating Potential Modulatory Roles in Other Biological Systems (e.g., Stress Responses, Neuromelanin Synthesis)

Beyond hemostasis and radioprotection, the chemical nature of adrenochrome monoaminoguanidine mesilate suggests it may influence other critical biological systems.

Stress Responses: There is preliminary evidence from early animal experiments that adrenochrome derivatives may have a restorative effect on muscular fatigue. This opens the door to investigating a potential role in modulating physiological responses to stress. Future studies could explore its impact on the endocrine stress axis, cellular bioenergetics, and oxidative stress pathways in models of physical or psychological stress. One report notes its use in treating chronic fatigue syndrome, further suggesting a link to stress-related conditions. biosynth.com

Neuromelanin Synthesis: Neuromelanin is a dark pigment found in specific catecholaminergic neurons, such as those in the substantia nigra. nih.gov It is formed from the oxidation of dopamine and other catecholamines, a process in which adrenochrome, the parent compound of adrenochrome monoaminoguanidine mesilate, is a known intermediate. Neuromelanin's function is complex; it is thought to be neuroprotective by chelating toxic molecules, but its accumulation and interaction with neurotoxins may also play a role in the pathogenesis of neurodegenerative diseases like Parkinson's disease. nih.govnih.gov Given that adrenochrome monoaminoguanidine mesilate is a stable derivative of a key precursor, it is plausible that it could modulate the synthesis or function of neuromelanin. Research in this area could explore whether the compound affects the rate of neuromelanin production, its ability to bind iron and other metals, or its interaction with neurotoxic agents, potentially revealing a novel role in neuroprotection or neurodegeneration.

Synergistic Research with Emerging Therapeutic Strategies

A promising area of future research lies in combining adrenochrome monoaminoguanidine mesilate with other therapeutic modalities to enhance efficacy. A key example of this is its synergy with radiotherapy. Research has shown that when combined with Cytochrome C, it can act as a differential modulator of radiosensitivity. nih.gov

In a study involving human lung cancer xenografts in mice, the combination of adrenochrome monoaminoguanidine mesilate and Cytochrome C sensitized the tumors to radiation while simultaneously augmenting the activity of natural killer (NK) cells. nih.gov This dual action is highly desirable, as it enhances the cancer-killing effect of radiation while protecting a vital component of the host's immune system. These preclinical findings were supported by a clinical study in lung cancer patients, where the combination therapy protected potent NK cells from the damaging effects of radiotherapy. nih.gov

Table 1: Synergistic Effects of Adrenochrome Monoaminoguanidine Mesilate (AMM) with Cytochrome C (CCC) in Radiotherapy (RT)

| Model System | Treatment Group | Key Findings | Reference |

|---|---|---|---|

| Human Lung Cancer Xenografts in KSN Mice | AMM + CCC + 20 Gy X-ray RT | - Sensitized human lung cancer xenografts to radiotherapy.

| nih.gov |

| Lung Cancer Patients (n=65) | AMM + CCC + >50 Gy RT | - Protected potent NK cells in peripheral blood against the effects of radiotherapy. | nih.gov |

Future investigations should build on this principle, exploring combinations with other cancer treatments like chemotherapy, immunotherapy (e.g., checkpoint inhibitors), and targeted therapies. The compound's ability to protect hematopoietic progenitor cells could make it a valuable adjunct to myelosuppressive chemotherapy regimens, potentially allowing for higher or more frequent dosing. Its mechanism of stabilizing capillaries could also be investigated as a way to modulate the tumor microenvironment or reduce treatment-related edema.

Q & A

Q. What is the primary pharmacological mechanism of AMM in radiation protection?

AMM exerts radioprotective effects by scavenging free radicals generated during irradiation, thereby reducing oxidative damage to hematopoietic stem cells and granulocyte-macrophage colony-forming cells (GM-CFC). This mechanism is supported by studies showing enhanced recovery of leukopenia in irradiated rabbits and reduced chromosomal aberrations in human lymphocytes post-radiation .

Q. How does AMM's chemical structure influence its stability and bioactivity?

AMM’s structure includes a methanesulfonate salt group, which enhances solubility and stability under physiological conditions. The adrenochrome-derived indole ring system facilitates electron transfer, critical for free radical scavenging. Storage at -20°C (as recommended) preserves its stability for experimental use .

Q. What are the foundational preclinical models for studying AMM’s hemostatic and radioprotective properties?

Key models include:

- In vivo : C57BL mice and NZW rabbits exposed to X-rays, with survival rates and peripheral leukocyte counts as endpoints .

- In vitro : GM-CFC colony formation assays using RPMI 1640 medium supplemented with fetal bovine serum to assess hematopoietic cell survival .

Advanced Research Questions

Q. How do in vivo and in vitro administration routes affect AMM’s radioprotective efficacy?

Intraperitoneal (IP) administration in vivo shows dose-dependent protection of GM-CFC survival (e.g., 100 mg/kg AMM in mice ). In vitro, direct exposure to AMM (25–100 µg/mL) fails to replicate this effect, suggesting metabolite dependency or systemic interactions (e.g., serum factors post-AMM injection) . Methodologically, dialysis experiments (Table 1 in ) can differentiate between direct and metabolite-mediated effects.

Q. What contradictions exist in AMM’s reported mechanisms of action, and how can they be resolved experimentally?

While AMM is hypothesized to act via free radical scavenging, its in vivo efficacy may also involve:

Q. What methodological challenges arise in quantifying AMM’s effects on hematopoietic recovery post-irradiation?

Challenges include:

- Standardizing irradiation doses (e.g., 6–8 Gy for mice ) to balance lethality and measurable recovery.

- Distinguishing AMM’s effects on stem cell proliferation vs. differentiation using flow cytometry or clonogenic assays.

- Controlling for interspecies variability (e.g., murine vs. human GM-CFC responses) .

Q. How can researchers optimize experimental designs to study AMM’s pharmacokinetics?

- Use radiolabeled AMM (e.g., ³H- or ¹⁴C-tagged) to track absorption, distribution, and excretion.

- Employ high-performance liquid chromatography (HPLC) paired with mass spectrometry to identify metabolites in serum .

- Compare pharmacokinetic profiles across administration routes (IP vs. oral) to assess bioavailability .

Data Interpretation and Contradictions

Q. Why do some studies report minimal AMM efficacy in certain radiation models?

Discrepancies may stem from:

- Dose dependency : Suboptimal dosing (e.g., <50 mg/kg in mice) fails to activate protective pathways .

- Timing : Delayed post-irradiation administration reduces efficacy due to irreversible DNA damage.

- Species-specific responses : Rabbits show faster leukocyte recovery than mice, necessitating species-adjusted protocols .

Q. How can conflicting data on AMM’s psychoactive potential be addressed?

Early hypotheses linking adrenochrome derivatives to schizophrenia lacked rigorous validation. To resolve this, modern studies should:

- Use double-blind, placebo-controlled designs.

- Apply neuroimaging (fMRI/PET) to assess CNS activity post-AMM administration.

- Prioritize peer-reviewed, reproducible methodologies over anecdotal claims .

Methodological Recommendations

Q. What analytical techniques are critical for validating AMM’s purity and stability in research settings?

Q. How should researchers address the lack of physicochemical data (e.g., melting point) for AMM?

- Collaborate with analytical chemistry labs to perform differential scanning calorimetry (DSC) for melting point determination.

- Use computational tools (e.g., QSPR models) to predict properties like logP and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.